molecular formula C15H19N5O4 B3895308 N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine

N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B3895308
M. Wt: 333.34 g/mol
InChI Key: YYKZWJGIXNANOZ-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine is not well understood. However, studies have suggested that this compound may exert its anti-cancer activity by inhibiting the expression of certain proteins that are involved in cell proliferation and survival. It may also induce apoptosis by activating caspase enzymes. In addition, this compound may inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have significant antimicrobial activity against various bacterial and fungal strains. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine in lab experiments is its potential as an anti-cancer and antimicrobial agent. This compound has shown promising results in vitro and may have potential applications in the development of new drugs for the treatment of cancer and infectious diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine. One of the main directions is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Further studies are needed to determine the exact mechanism of action of this compound and its potential as a therapeutic agent. In addition, studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo. Overall, the study of this compound has significant potential for the development of new drugs and therapies in the future.

Scientific Research Applications

N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine has been widely studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been studied for its potential use as an antimicrobial agent. It has been found to have significant antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

(E)-1-[5-methoxy-4-(3-methylbutoxy)-2-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-11(2)4-5-24-15-7-13(20(21)22)12(6-14(15)23-3)8-18-19-9-16-17-10-19/h6-11H,4-5H2,1-3H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKZWJGIXNANOZ-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=NN2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=C(C=C(C(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 2
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N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 3
N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 4
N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine

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